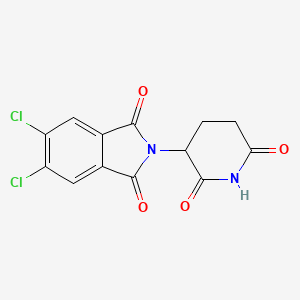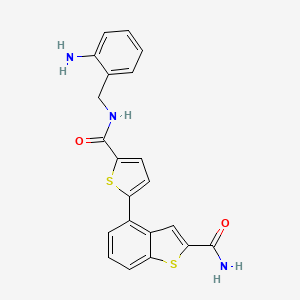
Dyrk1A/B-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dyrk1A/B-IN-1 is a highly selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B). These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. Overexpression of DYRK1A has been linked to Down syndrome and several neurodegenerative diseases, making this compound a valuable compound for research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dyrk1A/B-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired selectivity and potency. Common reagents used in the synthesis include various halogenated compounds, amines, and coupling agents. Reaction conditions may involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Dyrk1A/B-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are then tested for their biological activity and selectivity towards DYRK1A and DYRK1B .
Scientific Research Applications
Dyrk1A/B-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function of DYRK1A and DYRK1B in various cellular processes. In biology, it helps elucidate the role of these kinases in cell proliferation, differentiation, and survival. In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases, Down syndrome, and certain cancers. In industry, it is used in drug discovery and development to identify new therapeutic targets and optimize existing treatments .
Mechanism of Action
Dyrk1A/B-IN-1 exerts its effects by selectively inhibiting the kinase activity of DYRK1A and DYRK1B. These kinases phosphorylate their substrates on serine and threonine residues, regulating various cellular processes. By inhibiting these kinases, this compound disrupts the phosphorylation of key proteins involved in cell proliferation, differentiation, and survival. This inhibition can lead to reduced cell growth and increased apoptosis, making it a potential therapeutic agent for diseases characterized by abnormal cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Several compounds are similar to Dyrk1A/B-IN-1 in terms of their structure and function. These include other DYRK1A inhibitors such as harmine, AnnH75, and compound L9. Each of these compounds has unique properties and varying degrees of selectivity and potency towards DYRK1A and DYRK1B .
Uniqueness of this compound: What sets this compound apart from other similar compounds is its high selectivity and potency towards both DYRK1A and DYRK1B. This dual inhibition makes it a valuable tool for studying the combined effects of these kinases in various cellular processes. Additionally, its unique binding mode and favorable pharmacokinetic properties make it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C21H17N3O2S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[5-[(2-aminophenyl)methylcarbamoyl]thiophen-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H17N3O2S2/c22-15-6-2-1-4-12(15)11-24-21(26)18-9-8-17(27-18)13-5-3-7-16-14(13)10-19(28-16)20(23)25/h1-10H,11,22H2,(H2,23,25)(H,24,26) |
InChI Key |
UQZFCZAYARDQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(S2)C3=C4C=C(SC4=CC=C3)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


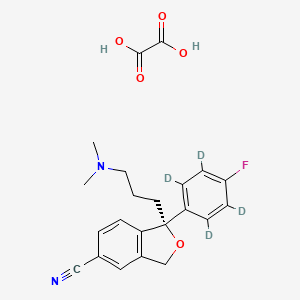
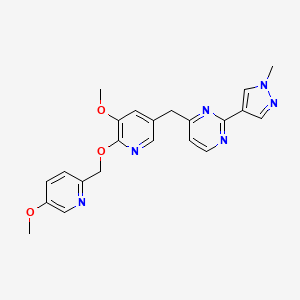
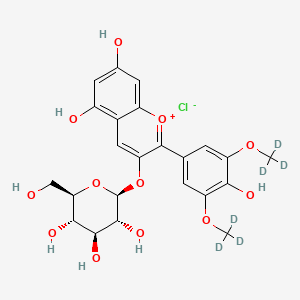

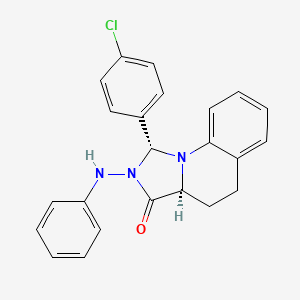
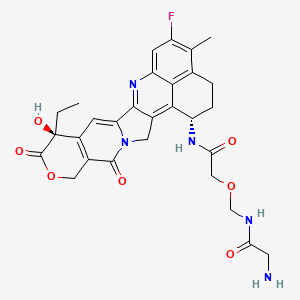
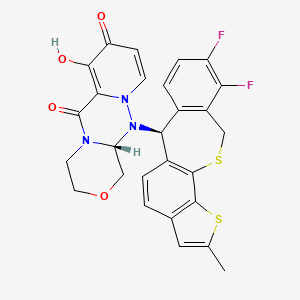
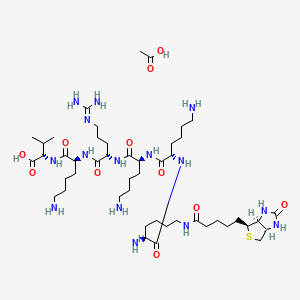
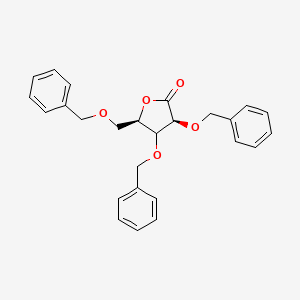
![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)


![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
